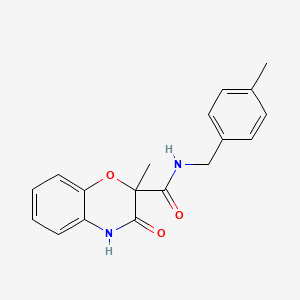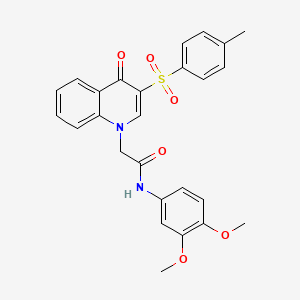![molecular formula C9H15N3 B2896246 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole CAS No. 1343926-42-0](/img/structure/B2896246.png)
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” is a complex organic molecule that contains a pyrrolidine ring and a pyrazole ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrazole is a heterocyclic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” would be characterized by the presence of a pyrrolidine ring and a pyrazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Chemical Reactions Analysis
The chemical reactions involving “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including ring-opening reactions, substitutions, and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole” would depend on its specific structure. Pyrrolidine derivatives generally have good solubility and stability .
科学的研究の応用
Synthesis and Structural Analysis
1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole and its derivatives are often studied for their unique chemical structures and properties. For instance, research on pyrazole derivatives like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester has involved synthesis, crystal structure analysis, and computational studies. These studies provide insights into the molecular structure, stability, and tautomeric forms, offering foundational knowledge for further applications in various fields including material science and pharmaceuticals (Shen et al., 2012).
Photophysical Properties and Applications
Compounds related to 1-Methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole exhibit interesting photophysical properties. For example, studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives have revealed their ability to undergo photoreactions like excited-state intramolecular proton transfer, demonstrating their potential in developing advanced photonic materials and sensors (Vetokhina et al., 2012).
Biomedical Research
The biomedical applications of pyrazole derivatives are vast, ranging from cognitive disorder treatments to cancer therapeutics. For instance, PF-04447943, a novel PDE9A inhibitor with a similar core structure, has shown promise in elevating central cGMP levels in the brain and demonstrating procognitive activity in rodent models, indicating its potential in treating cognitive disorders (Verhoest et al., 2012).
Ligand Design and Coordination Chemistry
Pyrazole-based compounds are also significant in coordination chemistry, serving as ligands to develop complex structures with metals. Their versatility allows for the synthesis of novel optically active compounds and exploration of their chelating behaviors, contributing to advancements in catalysis, materials science, and molecular electronics (Kowalczyk & Skarżewski, 2005).
Material Science and Photoluminescence
In material science, pyrazole derivatives have been utilized to develop mechanoluminescent and OLED materials. Studies on Pt(II) complexes with pyrazolate chelates have shown significant photophysical properties, enabling their use in creating efficient OLEDs and exploring mechanoluminescence, which has applications in stress sensing and optoelectronic devices (Huang et al., 2013).
作用機序
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
The compound’s stability may be influenced by factors such as temperature and ph .
特性
IUPAC Name |
1-methyl-4-(pyrrolidin-2-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-7-8(6-11-12)5-9-3-2-4-10-9/h6-7,9-10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFJXJJLHWFPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | |
CAS RN |
1343926-42-0 |
Source


|
| Record name | 1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-3-carboxylic acid](/img/structure/B2896163.png)
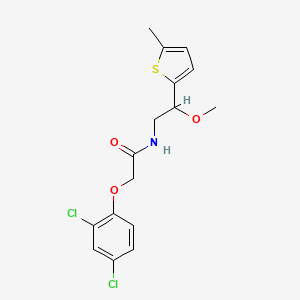

![N-[cyano(2,4-difluorophenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2896168.png)

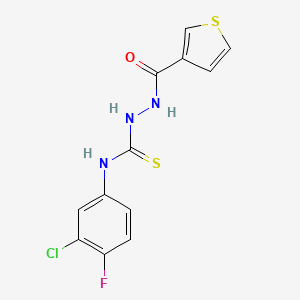
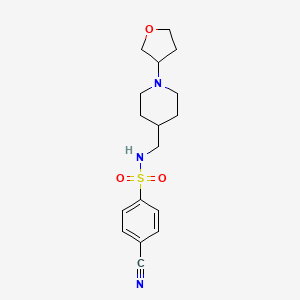

![Benzo[d][1,3]dioxol-5-yl(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2896176.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide](/img/structure/B2896180.png)
![2-(2,3-Dimethylphenoxy)-4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]pyridine](/img/structure/B2896181.png)
